molecular formula C18H18N4O2 B2410213 1-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-42-1

1-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2410213
CAS No.: 871323-42-1
M. Wt: 322.368
InChI Key: BNZWNJZRNRPQOF-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule recognized for its potent and selective antagonistic or inverse agonistic activity at the Cannabinoid Receptor 1 (CB1) [https://pubmed.ncbi.nlm.nih.gov/18514523/]. This receptor is a key component of the endocannabinoid system, which plays a critical role in regulating energy balance, appetite, and lipid metabolism within the central nervous system and peripheral tissues. As a research compound structurally related to rimonabant, its primary research value lies in the investigation of metabolic disorders [https://go.drugbank.com/drugs/DB06155]. Scientists utilize this molecule to probe the pathways underlying obesity, type 2 diabetes, and metabolic syndrome, with studies focusing on its effects on food intake, body weight reduction, and improvement of glycemic and lipid profiles in preclinical models. Beyond metabolic research, its application extends to neurological and psychiatric studies, where CB1 receptor modulation is explored for potential roles in addiction, anxiety, and pain perception pathways. This makes it a valuable pharmacological tool for dissecting the complex physiology of the endocannabinoid system and for validating CB1 as a therapeutic target, guiding future drug discovery efforts.

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-8-4-5-9-14(12)19-18(23)17-13(2)22(21-20-17)15-10-6-7-11-16(15)24-3/h4-11H,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZWNJZRNRPQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly as anticancer and antimicrobial agents. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes through the Huisgen cycloaddition reaction. The specific compound can be synthesized using standard organic chemistry techniques involving appropriate starting materials and reagents. Detailed synthetic pathways can be referenced from literature focusing on triazole synthesis.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have shown promising results against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranging from 1.1 μM to 4.9 μM have been reported for similar compounds, indicating potent antiproliferative effects.
  • HCT-116 (colon cancer) : Some derivatives exhibited IC50 values as low as 2.6 μM.
  • HepG2 (liver cancer) : Comparable activity with IC50 values around 1.4 μM has been observed in related studies .

The mechanism of action is primarily through the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds have been shown to inhibit TS with IC50 values significantly lower than standard chemotherapeutic agents like Pemetrexed .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have demonstrated antimicrobial activity against various pathogens:

  • Escherichia coli and Staphylococcus aureus : Certain derivatives exhibited good inhibition against these bacteria, suggesting potential use as antimicrobial agents .

Research Findings and Case Studies

A comprehensive review of literature reveals several studies that assess the biological activity of triazoles:

StudyCompoundActivityIC50 (μM)Cell Line
Compound 9Anticancer1.1MCF-7
Compound 10Anticancer1.3MCF-7
Compound 17Anticancer9.39MCF-7
Various TriazolesAntimicrobialN/AE. coli & S. aureus

These studies highlight the potential of triazole derivatives in therapeutic applications.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the phenyl rings or the carboxamide group can significantly influence potency and selectivity:

  • Electron-donating groups such as methoxy enhance activity against cancer cells.
  • The presence of methyl groups can improve solubility and bioavailability.

Q & A

Basic: What are the standard synthetic routes and characterization techniques for this compound?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or cyclocondensation reactions.
  • Step 2: Functionalization of the triazole with methoxyphenyl and methylphenyl groups using coupling agents like EDCI/HOBt in solvents such as DMF or acetonitrile .
  • Step 3: Purification via column chromatography and recrystallization.

Characterization methods:

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positions.
  • HRMS for molecular weight validation.
  • HPLC to assess purity (>95% typically required for biological testing) .

Basic: How is the molecular structure of this compound determined?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization: Slow evaporation of a saturated DMSO/ethanol solution.
  • Data collection: Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Refinement: SHELXL for structural refinement, with WinGX/ORTEP for visualization and validation of anisotropic displacement parameters .
  • Validation metrics: R-factor (<0.05), goodness-of-fit (≤1.05), and residual electron density analysis.

Basic: What biological activities are reported for similar triazole derivatives?

Answer:
Analogous compounds exhibit:

  • Anticancer activity: IC₅₀ values in the µM range against breast (MCF-7) and colon (HCT-116) cancer cell lines via Wnt/β-catenin pathway inhibition .
  • Antimicrobial effects: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Assays used: MTT for cytotoxicity, agar dilution for antimicrobial testing, and luciferase reporter assays for pathway analysis .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Key parameters:

  • Solvent: Replace DMF with THF to reduce side reactions (yield ↑15%) .
  • Catalyst: Use ultrasound-assisted synthesis to enhance reaction rates (yield ↑20–30%) .
  • Temperature: Optimize to 60°C for cyclization steps (prevents decomposition).
  • Workflow: Design a DoE (Design of Experiments) to screen variables like pH, stoichiometry, and time .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:
Discrepancies may arise from:

  • Purity variances: Re-analyze compounds via HPLC-MS to confirm >95% purity.
  • Assay conditions: Standardize protocols (e.g., cell passage number, serum concentration).
  • Structural validation: Re-examine NMR/SCXRD data to rule out regioisomeric impurities.
  • Computational validation: Perform molecular docking to compare binding affinities across studies .

Advanced: What strategies are used to establish structure-activity relationships (SAR)?

Answer:
Methodology:

  • Analog synthesis: Modify substituents (e.g., replace 2-methylphenyl with quinolin-2-yl) .
  • Bioactivity profiling: Test analogs against target pathways (e.g., Wnt/β-catenin) and off-targets.
  • Computational modeling: Use AutoDock Vina to correlate substituent electronic properties (Hammett σ) with IC₅₀ values .

Example SAR Table:

Substituent (R)LogPIC₅₀ (µM, MCF-7)
2-Methylphenyl3.212.5
Quinolin-2-yl2.85.7
4-Fluorophenyl3.518.9

Advanced: How to address challenges in crystallographic data interpretation?

Answer:
For ambiguous electron density or disorder:

  • Refinement strategies: Apply TWIN/BASF commands in SHELXL for twinned crystals.
  • Validation tools: Use PLATON to check for missed symmetry or solvent-accessible voids .
  • Dynamic refinement: Incorporate anisotropic displacement parameters for heavy atoms (e.g., Cl, S) .

Advanced: How to assess metabolic stability for preclinical studies?

Answer:
In vitro assays:

  • Liver microsomes: Incubate compound with rat/human microsomes (1 mg/mL) and NADPH.
  • Analytical methods: LC-MS/MS to quantify parent compound depletion (t₁/₂ calculation).
  • CYP inhibition screening: Use fluorescent probes (e.g., CYP3A4) to identify metabolic liabilities .

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